molecular formula C14H11BrFNO2 B5801526 3-bromo-N-(4-fluorophenyl)-4-methoxybenzamide

3-bromo-N-(4-fluorophenyl)-4-methoxybenzamide

Cat. No.: B5801526
M. Wt: 324.14 g/mol
InChI Key: QHEWAGFBUXKCTM-UHFFFAOYSA-N
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Description

3-bromo-N-(4-fluorophenyl)-4-methoxybenzamide is an organic compound with the molecular formula C14H11BrFNO2 It is a derivative of benzamide, featuring a bromine atom at the third position, a fluorophenyl group at the nitrogen atom, and a methoxy group at the fourth position of the benzamide core

Properties

IUPAC Name

3-bromo-N-(4-fluorophenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c1-19-13-7-2-9(8-12(13)15)14(18)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEWAGFBUXKCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-fluorophenyl)-4-methoxybenzamide typically involves the following steps:

    N-arylation: The attachment of the 4-fluorophenyl group to the nitrogen atom of the benzamide can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, with 4-fluoroiodobenzene and a suitable base.

Industrial Production Methods

In an industrial setting, the production of 3-bromo-N-(4-fluorophenyl)-4-methoxybenzamide may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-fluorophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-bromo-N-(4-fluorophenyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-fluorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(4-fluorophenyl)benzamide: Lacks the methoxy group at the fourth position.

    3-bromo-N-(4-fluorophenyl)-4-methylbenzamide: Contains a methyl group instead of a methoxy group at the fourth position.

    3-bromo-N-(4-fluorophenyl)-4-chlorobenzamide: Contains a chlorine atom instead of a methoxy group at the fourth position.

Uniqueness

3-bromo-N-(4-fluorophenyl)-4-methoxybenzamide is unique due to the presence of the methoxy group at the fourth position, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with molecular targets, leading to distinct pharmacological properties compared to its analogs.

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